molecular formula C9H13F3N2O3 B14580017 3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate CAS No. 61468-79-9

3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate

Cat. No.: B14580017
CAS No.: 61468-79-9
M. Wt: 254.21 g/mol
InChI Key: BFRMSLGUWPACBW-UHFFFAOYSA-N
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Description

3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate is an organic compound that belongs to the class of nitrosoamines This compound is characterized by the presence of a nitroso group attached to an amino group, which is further connected to a propyl chain and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate typically involves the reaction of but-3-en-1-amine with nitrous acid to form the nitrosoamine intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at low temperatures (0-5°C) to prevent decomposition of the nitrosoamine intermediate.

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate has several scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: A simple nitrosoamine with known carcinogenic properties.

    N-Nitrosodiethylamine:

    N-Nitrosomorpholine: A cyclic nitrosoamine with distinct chemical properties.

Uniqueness

3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate is unique due to the presence of both a nitroso group and a trifluoroacetate group, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes this compound a valuable tool in synthetic chemistry and a subject of interest in various research fields.

Properties

CAS No.

61468-79-9

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

3-[but-3-enyl(nitroso)amino]propyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H13F3N2O3/c1-2-3-5-14(13-16)6-4-7-17-8(15)9(10,11)12/h2H,1,3-7H2

InChI Key

BFRMSLGUWPACBW-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CCCOC(=O)C(F)(F)F)N=O

Origin of Product

United States

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